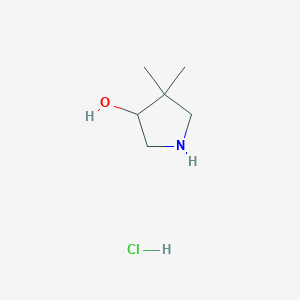
4,4-Dimethylpyrrolidin-3-ol hydrochloride
概要
説明
“4,4-Dimethylpyrrolidin-3-ol hydrochloride” is a chemical compound with the CAS Number: 1795504-80-1 . Its molecular formula is C6H14ClNO and it has a molecular weight of 151.64 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13NO.ClH/c1-6(2)4-7-3-5(6)8;/h5,7-8H,3-4H2,1-2H3;1H .Physical And Chemical Properties Analysis
This compound is a powder . Its melting point is between 131-133 degrees .作用機序
4,4-Dimethylpyrrolidin-3-ol hydrochloride acts as a free radical scavenger by trapping free radicals and ROS, thus preventing them from causing damage to cells and tissues. It forms stable adducts with free radicals, which can be detected and quantified using EPR spectroscopy. This compound can also act as an antioxidant by donating a hydrogen atom to a free radical, thus neutralizing its reactivity.
Biochemical and Physiological Effects:
This compound has been shown to have a protective effect against oxidative stress-induced damage in various biological systems. It has been shown to protect against lipid peroxidation, DNA damage, and protein oxidation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to improve mitochondrial function and reduce oxidative stress in aging cells.
実験室実験の利点と制限
4,4-Dimethylpyrrolidin-3-ol hydrochloride is a widely used spin trap for EPR spectroscopy, as it is stable and has a high trapping efficiency for free radicals. It is also relatively inexpensive and easy to synthesize. However, this compound has some limitations in lab experiments. It can react with other molecules in biological systems, leading to the formation of artifacts. In addition, this compound can have non-specific effects on cellular processes, which can complicate data interpretation.
将来の方向性
There are several future directions for 4,4-Dimethylpyrrolidin-3-ol hydrochloride research. One area of interest is the development of novel this compound derivatives with improved stability and trapping efficiency. Another area of interest is the use of this compound in drug discovery, as it can be used to screen for compounds that have antioxidant and anti-inflammatory properties. Finally, this compound can be used to study the role of free radicals and oxidative stress in various diseases, such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Conclusion:
In conclusion, this compound is a useful tool for studying free radicals and ROS in biological systems. It has a wide range of scientific research applications, including EPR spectroscopy, antioxidant research, and drug discovery. This compound has been shown to have protective effects against oxidative stress-induced damage and has potential therapeutic applications in various diseases. Future research on this compound and its derivatives will continue to advance our understanding of the role of free radicals and oxidative stress in health and disease.
科学的研究の応用
4,4-Dimethylpyrrolidin-3-ol hydrochloride is commonly used in scientific research to study the effects of free radicals and ROS on biological systems. It is used as a spin trap for electron paramagnetic resonance (EPR) spectroscopy to detect and quantify free radicals in vitro and in vivo. This compound can also be used to protect cells and tissues from oxidative stress-induced damage. In addition, this compound has been used to study the mechanisms of action of various drugs and antioxidants.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
4,4-dimethylpyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(2)4-7-3-5(6)8;/h5,7-8H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEZDLLOUKRCJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1795504-80-1 | |
| Record name | 4,4-dimethylpyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(6-Phenylpyrimidin-4-yl)cyclopropyl]methanamine](/img/structure/B1469817.png)


![Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride](/img/structure/B1469821.png)
![N-(2-fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide hydrochloride](/img/structure/B1469822.png)
![Trimethyl({2-[(3-{[3-(trimethylazaniumyl)propanoyl]oxy}propanoyl)oxy]ethyl})azanium dihydrate dichloride](/img/structure/B1469824.png)







